5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups These groups are known for their significant impact on the chemical properties of the compound, such as increased stability and unique electronic effects
Mechanism of Action
Target of Action
Similar fluorinated pyrazole compounds have been shown to have a binding affinity to thehuman estrogen alpha receptor (ERα) . This suggests that the compound might interact with similar receptors or proteins.
Mode of Action
It’s known that fluorinated pyrazole compounds can increase the binding affinity of the protein–ligand complex . This suggests that the compound might interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.
Pharmacokinetics
Fluorinated compounds are popular in medicinal chemistry due to the stability of the c-f bond, which can potentially enhance the bioavailability of the compound .
Result of Action
Similar fluorinated pyrazole compounds have shown various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . This suggests that the compound might have similar effects.
Action Environment
The stability of the c-f bond in fluorinated compounds can potentially enhance the compound’s stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions. One common approach is the use of a one-pot three-component reaction under microwave irradiation. This method involves the reaction of appropriate starting materials, such as 4-fluorobenzaldehyde, phenylhydrazine, and 4-(trifluoromethyl)benzaldehyde, in the presence of a catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and specific electronic characteristics
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with similar structural features but different biological activities.
4-(Trifluoromethyl)-phenol: Contains the trifluoromethyl group and exhibits unique chemical properties.
4’-Trifluoromethylacetophenone: An organic intermediate with applications in pharmaceuticals and agrochemicals.
Uniqueness
5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out due to its combination of fluorine and trifluoromethyl groups, which impart unique electronic and steric effects. These properties enhance its stability, reactivity, and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O3/c25-16-10-12-17(13-11-16)29-22(31)19-20(14-6-8-15(9-7-14)24(26,27)28)30(33-21(19)23(29)32)18-4-2-1-3-5-18/h1-13,19-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJTWHGBPTWKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387309 |
Source
|
Record name | 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-17-7 |
Source
|
Record name | 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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